4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group attached to a benzamide moiety, which is further linked to an indole ring through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl chain.
Formation of the Benzamide Moiety: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Indole and Benzamide Moieties: The final step involves coupling the indole derivative with the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide: Unique due to its specific substitution pattern and combination of functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups and biological activity.
N-ethyl-N-(1H-indol-3-yl)acetamide: Similar in structure but with different substituents on the indole and amide moieties.
Uniqueness
This compound is unique due to its specific combination of a tert-butyl group, an indole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound classified under indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butyl group, an indole moiety, and a benzamide backbone, suggests diverse mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : The indole ring can be synthesized through methods like Fischer indole synthesis.
- Attachment of the Ethyl Chain : An alkylating agent is used to introduce the ethyl chain to the indole derivative.
- Formation of the Benzamide Moiety : The tert-butyl group is introduced via Friedel-Crafts alkylation.
- Coupling : The final step involves coupling the indole derivative with the benzamide moiety to form the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer and osteosarcoma. The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. It may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Apoptotic Pathways : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Regulation : It could interfere with cell cycle progression, leading to cell death in cancerous cells.
- Inflammatory Mediators : The compound may modulate the production of cytokines and other inflammatory mediators .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar compounds can be insightful:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | Benzamide derivative | Anticancer, antimicrobial |
Indole-3-acetic acid | Plant hormone | Growth regulator |
N-Ethyl-N-(1H-indol-3-yl)acetamide | Related indole derivative | Antimicrobial |
This table highlights how this compound stands out due to its specific substitution pattern, imparting distinct biological activities compared to other indole derivatives.
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Anticancer Study : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values in the micromolar range.
- Antimicrobial Evaluation : Another study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Research : A recent investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOOZJFSOPZZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.